(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
CAS No.:
Cat. No.: VC13819574
Molecular Formula: C21H24BF4N3O
Molecular Weight: 421.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24BF4N3O |
|---|---|
| Molecular Weight | 421.2 g/mol |
| IUPAC Name | (5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m1./s1 |
| Standard InChI Key | ODDJKWKAKIPVMW-FSRHSHDFSA-N |
| Isomeric SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](COCC3=N2)CC4=CC=CC=C4)C |
| SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C |
| Canonical SMILES | [B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H- triazolo[3,4-c] oxazin-4-ium tetrafluoroborate, reflects its intricate architecture . Key components include:
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Triazolo-oxazinium core: A fused bicyclic system comprising a 1,2,4-triazole ring and a 1,4-oxazine moiety.
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Benzyl group: Attached at the 5-position, contributing to lipophilicity and steric bulk.
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Mesityl group: A 2,4,6-trimethylphenyl substituent at the 2-position, enhancing solubility in nonpolar solvents.
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Tetrafluoroborate counterion: Balances the positive charge on the oxazinium nitrogen, improving crystallinity.
The stereochemistry at the 5-position (R-configuration) is critical for potential enantioselective interactions in biological systems .
Spectroscopic and Computational Data
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SMILES: B-(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C@@HCC4=CC=CC=C4)C .
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Molecular Weight: 421.2 g/mol (calculated via PubChem’s isotopic distribution model) .
| Property | Value | Source |
|---|---|---|
| CAS Number | 1975190-68-1 | |
| Molecular Formula | ||
| Exact Mass | 421.2 g/mol | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-oxazine core. Key steps include:
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Cyclocondensation: Reaction of a substituted hydrazine with a carbonyl compound to form the triazole ring.
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Alkylation: Introduction of the benzyl group via nucleophilic substitution or Mitsunobu reaction to establish stereochemistry .
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Quaternization: Treatment with tetrafluoroboric acid to generate the cationic oxazinium species.
Industrial-scale production prioritizes enantiomeric purity, achieved through chiral catalysts or resolution techniques .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Sensitive to prolonged exposure to light and moisture; recommended storage at 2–8°C under inert gas .
Spectroscopic Characterization
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NMR: Peaks at δ 2.28 (s, 6H, mesityl-CH), δ 3.85 (m, 2H, oxazine-CH), δ 4.65 (d, 1H, benzylic-CH).
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IR: Strong absorption at 1,050 cm (B-F stretch) and 1,550 cm (triazole C=N).
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the benzyl and mesityl groups to optimize bioactivity.
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In Vivo Toxicology: Assessment of pharmacokinetics and acute toxicity in animal models.
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Catalytic Applications: Exploration in enantioselective C–C bond-forming reactions.
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